molecular formula C17H20O5S B13725767 [3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate

[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate

Cat. No.: B13725767
M. Wt: 336.4 g/mol
InChI Key: DWRSTMKQRPGZCC-UHFFFAOYSA-N
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Description

[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate: is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of an ethoxy group, a hydroxymethyl group, and a methylbenzenesulfonate group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate typically involves the reaction of 3-ethoxy-5-(hydroxymethyl)benzyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, where the sulfonate group can be reduced to a sulfonic acid using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic conditions (e.g., sodium hydroxide).

Major Products:

    Oxidation: 3-ethoxy-5-(carboxymethyl)phenyl 4-methylbenzenesulfonate.

    Reduction: 3-ethoxy-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonic acid.

    Substitution: 3-ethoxy-5-(substituted-methyl)phenyl 4-methylbenzenesulfonate.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a protecting group for hydroxyl functionalities in multi-step organic synthesis.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the development of novel bioactive compounds.

Medicine:

  • Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
  • Studied for its anti-inflammatory and analgesic properties.

Industry:

  • Utilized in the production of specialty chemicals and polymers.
  • Employed as a stabilizer in the formulation of certain industrial products.

Mechanism of Action

The mechanism of action of [3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include nucleophilic substitution, electrophilic addition, and redox reactions.

Comparison with Similar Compounds

    Phenylephrine Related Compound F: A compound with similar structural features but different functional groups.

    Methylammonium lead halide: A compound with a different core structure but similar applications in research and industry.

Uniqueness:

  • The presence of both ethoxy and hydroxymethyl groups on the phenyl ring makes [3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate unique compared to other sulfonates.
  • Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, adds to its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C17H20O5S

Molecular Weight

336.4 g/mol

IUPAC Name

[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C17H20O5S/c1-3-21-16-9-14(11-18)8-15(10-16)12-22-23(19,20)17-6-4-13(2)5-7-17/h4-10,18H,3,11-12H2,1-2H3

InChI Key

DWRSTMKQRPGZCC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)COS(=O)(=O)C2=CC=C(C=C2)C)CO

Origin of Product

United States

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